molecular formula C6H7BrN2 B1525811 6-Bromo-3-methylpyridin-2-amine CAS No. 89466-16-0

6-Bromo-3-methylpyridin-2-amine

Cat. No.: B1525811
CAS No.: 89466-16-0
M. Wt: 187.04 g/mol
InChI Key: ANDWKDRELVPNDM-UHFFFAOYSA-N
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Description

6-Bromo-3-methylpyridin-2-amine is a chemical compound with the CAS Number: 89466-16-0 . It has a molecular weight of 187.04 . It is a solid substance that should be stored in a refrigerator . It is used as factor D inhibitors for the treatment of immune and inflammatory disorders .


Synthesis Analysis

The synthesis of amines like this compound can involve several methods . These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia or other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H7BrN2/c1-4-2-3-5 (7)9-6 (4)8/h2-3H,1H3, (H2,8,9) . The InChI key is ANDWKDRELVPNDM-UHFFFAOYSA-N .


Chemical Reactions Analysis

One of the reactions involving this compound is the Suzuki Cross-Coupling Reaction . This reaction involves the use of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids to produce novel pyridine derivatives .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Pharmaceutical and Chemical Intermediates

"6-Bromo-3-methylpyridin-2-amine" and its derivatives are crucial in synthesizing a wide range of pharmaceuticals and chemicals. For instance, Xu Liang's study outlines the preparation of 2-Amino-6-bromopyridine, starting from 2-amino6-methylpyridine through a series of reactions including diazotization, bromation, and Hofmann degradation. The product, identified through IR and ^1H NMR spectroscopy, is a significant intermediate for further pharmaceutical applications (Xu Liang, 2010).

Catalysis and Cross-Coupling Reactions

The compound is also pivotal in catalysis and cross-coupling reactions, as highlighted by Bolliger, Oberholzer, and Frech. Their research demonstrates the synthesis of 2-Aminopyridines, key structures in bioactive natural products and medicinally important compounds, through reactions involving primary or secondary amines. The study underscores the utility of 6-bromopyridine-2-amines in C-C cross-coupling reactions, facilitated by palladium catalysis (Bolliger, Oberholzer, & Frech, 2011).

Novel Convertible Isocyanides

Another innovative application is the development of novel convertible isocyanides for multicomponent chemistry, as explored by van der Heijden et al. Their research identifies 2-bromo-6-isocyanopyridine as an optimal reagent for synthetic efficiency and stability, illustrating its utility in synthesizing potent opioids like carfentanil (van der Heijden, Jong, Ruijter, & Orru, 2016).

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to produce 6-aminonicotinic acid is another significant application. This process, investigated by Feng et al., showcases an environmentally friendly method for synthesizing valuable chemical intermediates directly from CO2 under mild conditions (Feng, Huang, Liu, & Wang, 2010).

Synthesis of Ligands for Lanthanide Coordination Chemistry

Mameri, Charbonnière, and Ziessel discuss synthesizing ligands containing bipyridine carboxylic frameworks for lanthanide coordination chemistry. Starting from 6-bromo-6'-bromomethyl-2,2'-bipyridine, they achieved versatile ligands showing promising luminescence properties, crucial for biological applications (Mameri, Charbonnière, & Ziessel, 2003).

Safety and Hazards

The safety information for 6-Bromo-3-methylpyridin-2-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It is recommended to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided .

Future Directions

The future directions for 6-Bromo-3-methylpyridin-2-amine could involve its use in the synthesis of novel pyridine derivatives via the Suzuki Cross-Coupling Reaction . These derivatives could have potential applications in various fields, including medicinal chemistry .

Biochemical Analysis

Biochemical Properties

6-Bromo-3-methylpyridin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of factor D, which is involved in the alternative pathway of the complement system. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to factor D, inhibiting its activity and thereby reducing the activation of the complement system. This interaction is crucial for its potential therapeutic applications in treating immune and inflammatory disorders .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting factor D, this compound can reduce the inflammatory response in immune cells. This modulation of the complement system can lead to decreased production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of factor D by binding to its active site, preventing the cleavage of factor B and the subsequent formation of the C3 convertase complex. This inhibition leads to a decrease in the activation of the complement system, which is a key component of the immune response. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place at room temperature with an inert atmosphere. Its degradation over time can lead to a decrease in its inhibitory activity on factor D, which may affect its efficacy in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits factor D and reduces inflammation without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Threshold effects and dose-response relationships should be carefully studied to ensure safe and effective use of this compound in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the oxidation, reduction, and conjugation of this compound, leading to the formation of metabolites that are excreted through the urine. The effects of this compound on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to be highly permeable across cell membranes, allowing it to reach its target sites effectively. Once inside the cells, it can interact with intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of this compound in various tissues is essential for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with factor D and other intracellular proteins. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and stability. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

6-bromo-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDWKDRELVPNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (6-bromo-3-methylpyridin-2-yl)-tert-butylamine (500 mg, 2.06 mmol) in DCE (2 mL) and TFA (2 mL) was heated at 120° C. for 10 min in a microwave reactor, and then concentrated under reduced pressure. The residue was taken up in MeOH and loaded onto an Isolute® SCX-2 cartridge (10 g). The cartridge was washed with MeOH then the desired product eluted with 2 M NH3 in MeOH to give 6-Bromo-3-methylpyridin-2-ylamine as a white solid (359 mg, 93%). 1H NMR (400 MHz, CHCl3-d): δ 7.11 (d, J=7.5 Hz, 1 H); 6.77 (d, J=7.5 Hz, 1 H); 4.50 (s, 2 H); 2.07 (s, 3 H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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